Cas no 1804141-76-1 (1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one)
1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one
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- Inchi: 1S/C12H13BrF2O3/c1-2-17-10-3-4-11(18-12(14)15)8(6-10)5-9(16)7-13/h3-4,6,12H,2,5,7H2,1H3
- InChI Key: XJNJBYQXQYGWGV-UHFFFAOYSA-N
- SMILES: BrCC(CC1C=C(C=CC=1OC(F)F)OCC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 264
- XLogP3: 3.6
- Topological Polar Surface Area: 35.5
1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013018354-250mg |
1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one |
1804141-76-1 | 97% | 250mg |
504.00 USD | 2021-06-25 | |
| Alichem | A013018354-500mg |
1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one |
1804141-76-1 | 97% | 500mg |
847.60 USD | 2021-06-25 | |
| Alichem | A013018354-1g |
1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one |
1804141-76-1 | 97% | 1g |
1,549.60 USD | 2021-06-25 |
1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one
Introduction to 1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one (CAS No. 1804141-76-1)
1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one (CAS No. 1804141-76-1) is a complex organic compound with a unique structure that has garnered attention in various fields of chemistry and pharmacology. This compound is characterized by its bromo group, difluoromethoxy substituent, and ethoxyphenyl moiety, which collectively contribute to its intriguing chemical properties. The compound's structure, comprising a propanone backbone with substituted phenyl groups, makes it a valuable molecule for research and potential applications in drug development.
The synthesis of 1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one involves advanced organic chemistry techniques, including multi-step reactions and precise control of reaction conditions. Recent studies have focused on optimizing the synthesis pathway to improve yield and purity, making this compound more accessible for further research. Its structural complexity allows for diverse functionalization, enabling scientists to explore its potential in various chemical reactions and biological assays.
One of the most promising applications of this compound lies in its potential as a lead molecule in drug discovery. The presence of the bromo group and difluoromethoxy substituent introduces unique electronic and steric properties, which can be exploited in designing bioactive compounds. Recent research has highlighted its ability to modulate key biological targets, such as enzymes and receptors, making it a candidate for therapeutic interventions in areas like inflammation, cancer, and neurodegenerative diseases.
The difluoromethoxy group attached to the phenyl ring is particularly interesting due to its ability to influence the compound's pharmacokinetic properties. Studies have shown that this substituent can enhance the compound's solubility and bioavailability, which are critical factors in drug development. Additionally, the ethoxyphenyl moiety contributes to the compound's stability and selectivity when interacting with biological systems.
Recent advancements in computational chemistry have also shed light on the molecular interactions of 1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one. By employing molecular docking studies, researchers have identified potential binding modes with target proteins, providing insights into its mechanism of action. These findings have paved the way for further experimental validation and optimization of the compound's bioactivity.
In terms of environmental impact, the compound's stability and degradation pathways are under investigation to ensure its safe handling and disposal. Preliminary studies suggest that it undergoes hydrolysis under specific conditions, which is crucial information for industrial applications and regulatory compliance.
The versatility of 1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one makes it a valuable tool in organic synthesis as well. Its use as an intermediate in constructing more complex molecules has been reported in several recent publications, demonstrating its role in expanding the chemical diversity of synthetic libraries.
Moreover, the compound's spectral data, including NMR and mass spectrometry profiles, have been thoroughly characterized in recent studies. These data not only aid in confirming the compound's identity but also facilitate its analysis in various analytical techniques used in pharmaceutical research.
In conclusion, 1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one (CAS No. 1804141-76-1) is a multifaceted organic compound with significant potential in both academic research and industrial applications. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a promising candidate for future innovations in chemistry and pharmacology.
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